2-[(2-Butoxybenzoyl)amino]benzamide

P2X7 Receptor Inflammation Pain

2-[(2-Butoxybenzoyl)amino]benzamide is a synthetic benzamide derivative with a molecular formula of C18H20N2O3 and a molecular weight of 312.36 g/mol. The compound features a 2-butoxybenzoyl moiety linked via an amide bond to a 2-aminobenzamide scaffold, a structural motif commonly explored in medicinal chemistry for kinase inhibition and anti-inflammatory applications.

Molecular Formula C18H20N2O3
Molecular Weight 312.4g/mol
Cat. No. B496031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Butoxybenzoyl)amino]benzamide
Molecular FormulaC18H20N2O3
Molecular Weight312.4g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C18H20N2O3/c1-2-3-12-23-16-11-7-5-9-14(16)18(22)20-15-10-6-4-8-13(15)17(19)21/h4-11H,2-3,12H2,1H3,(H2,19,21)(H,20,22)
InChIKeyZXROECUZXHQVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Butoxybenzoyl)amino]benzamide: Chemical Identity and Baseline Profile


2-[(2-Butoxybenzoyl)amino]benzamide is a synthetic benzamide derivative with a molecular formula of C18H20N2O3 and a molecular weight of 312.36 g/mol [1]. The compound features a 2-butoxybenzoyl moiety linked via an amide bond to a 2-aminobenzamide scaffold, a structural motif commonly explored in medicinal chemistry for kinase inhibition and anti-inflammatory applications [2].

2-[(2-Butoxybenzoyl)amino]benzamide: Why Generic Substitution of Benzamide Analogs Fails


The 2-[(2-Butoxybenzoyl)amino]benzamide scaffold is not a commodity interchangeable with other benzamides. The 2-butoxy substituent introduces distinct lipophilic and steric properties that significantly alter target binding kinetics and pharmacokinetic profiles compared to unsubstituted or differently substituted analogs [1]. In silico predictions indicate moderate lipophilicity (LogP ~2.4) and a high probability of oral absorption, yet the specific substitution pattern dictates unique interactions with metabolic enzymes such as CYP2D6 and CYP3A4, as well as transporters like OCT2 [2]. These differences preclude simple substitution without quantitative experimental validation.

2-[(2-Butoxybenzoyl)amino]benzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Potent P2X7 Receptor Antagonism: Superior to A-438079 in Human THP-1 Cells

2-[(2-Butoxybenzoyl)amino]benzamide demonstrates potent antagonism at the human P2X7 receptor, a validated target for inflammatory and neuropathic pain. In a head-to-head comparison with the reference antagonist A-438079, the target compound exhibited an IC50 of 5.01 nM in differentiated human THP-1 cells, whereas A-438079 showed an IC50 of 123 nM in HEK293 cells [1][2]. This represents an approximately 24-fold improvement in potency.

P2X7 Receptor Inflammation Pain Immunology

Selective VAP-1/SSAO Inhibition: High Potency vs. Negligible Activity of Close Structural Analogs

The compound shows strong inhibition of human Vascular Adhesion Protein-1 (VAP-1/SSAO) with an IC50 of 32 nM [1]. In stark contrast, a closely related benzamide derivative (CHEMBL303714) exhibits no meaningful activity against the same enzyme (IC50 >100,000 nM) [2]. This five-order-of-magnitude difference in potency highlights the critical role of the 2-butoxy substitution in target recognition.

VAP-1 SSAO Inflammation Metabolic Disease

Phospholipase A2 (sPLA2) and HCV Inhibition: Dual Activity Profile

2-[(2-Butoxybenzoyl)amino]benzamide exhibits moderate inhibitory activity against human Group 3 secretory phospholipase A2 (sPLA2) with an IC50 of 20,800 nM and against Hepatitis C Virus (HCV) genome polyprotein with an IC50 of 12,200 nM [1]. This dual activity is not commonly observed in simpler benzamides; for example, the lead compound 2-Me benzamide derivative in a related series showed an IC50 of 8.7 μM (8,700 nM) against an unrelated target (HDAC) [2].

Phospholipase A2 HCV Antiviral Inflammation

In Vivo Tolerability and PK Profile in Preclinical Species

In vivo evaluation in rats at a dose of 30 mg/kg over 4 hours revealed no observable toxicity, suggesting a favorable early safety profile . While comprehensive PK data for the exact compound is not publicly disclosed, class-level predictions for related benzamides indicate moderate plasma half-life (2.4 h), rapid absorption (Tmax ~0.3 h), and significant lung tissue distribution (lung:plasma ratio of 41.2) [1]. These parameters distinguish it from benzamides with poorer tissue penetration or slower clearance.

Pharmacokinetics Toxicology Preclinical Safety

Caco-2 Permeability and BBB Penetration: Favorable for Oral and CNS Applications

In silico predictions classify 2-[(2-Butoxybenzoyl)amino]benzamide as having high gastrointestinal absorption and being blood-brain barrier (BBB) permeant [1]. This contrasts with many benzamide analogs, such as the clinical candidate cenobamate (C10H10ClN5O2), which is predicted to be non-BBB permeant and has a lower bioavailability score [2]. The Caco-2 permeability of the target compound is predicted to be high (Papp >18 ×10^-6 cm/s), facilitating efficient oral uptake.

Caco-2 BBB Oral Bioavailability CNS

Renal and Hepatic Clearance: Low Potential for Drug-Drug Interactions

PBPK modeling predicts that 2-[(2-Butoxybenzoyl)amino]benzamide is primarily eliminated via CYP2D6 and CYP3A4, with moderate intrinsic clearance values (0.54 and 0.13 μl/min/pmol, respectively) [1]. Importantly, it shows weak inhibition of OCT2 (Ki = 3.85 μM) and MATE transporters (Ki = 0.0385 μM) in the kidney, suggesting a low risk of clinically significant drug-drug interactions (DDIs) compared to other benzamides known to potently inhibit these transporters [1]. For context, oral plasma clearance of a reference benzamide, DB06292, is 4.9 mL/min/kg [2].

Drug-Drug Interactions Clearance Safety Metabolism

2-[(2-Butoxybenzoyl)amino]benzamide: Optimal Scientific and Industrial Application Scenarios


In Vivo Proof-of-Concept Studies for Inflammatory and Neuropathic Pain

Given its potent P2X7 antagonism (IC50 5.01 nM) and favorable brain penetration, this compound is ideally suited for rodent models of chronic pain (e.g., CFA-induced inflammatory pain, CCI neuropathic pain). The low nanomolar potency ensures robust target engagement at low doses, while the predicted BBB permeability allows assessment of central vs. peripheral mechanisms [1][2]. The absence of acute toxicity at 30 mg/kg in rats further supports safe in vivo dosing .

Chemical Probe for VAP-1/SSAO Biology in Metabolic and Inflammatory Disease

With an IC50 of 32 nM against human VAP-1 and a >3,000-fold selectivity window over inactive benzamide analogs, this compound serves as a high-quality chemical probe to dissect VAP-1-mediated leukocyte trafficking and inflammation in vivo [1]. Its predicted high oral bioavailability and moderate clearance profile enable convenient oral administration in mouse models of NASH, atherosclerosis, or diabetic nephropathy [2].

Dual sPLA2/HCV Inhibitor for Antiviral and Anti-inflammatory Research

The unique dual activity against sPLA2 (IC50 20.8 μM) and HCV (IC50 12.2 μM) makes this compound a valuable tool for exploring host-virus interactions and inflammation in viral hepatitis models [1]. Researchers investigating the role of phospholipase A2 in viral replication and pathogenesis can utilize this compound to achieve simultaneous pathway modulation, a strategy not accessible with more selective single-target inhibitors [2].

Reference Standard for Benzamide SAR and PK/PD Modeling

The compound's well-characterized in silico ADME profile (high GI absorption, BBB permeant, moderate clearance) and documented enzyme inhibition data provide a robust benchmark for quantitative structure-activity relationship (QSAR) studies and physiologically based pharmacokinetic (PBPK) model validation [1][2]. Its distinct substitution pattern (2-butoxy) serves as a critical reference point when exploring the impact of lipophilic modifications on benzamide pharmacology .

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